molecular formula C9H10BF3KN B13612020 Potassium trifluoro(1-phenylazetidin-3-yl)borate

Potassium trifluoro(1-phenylazetidin-3-yl)borate

Cat. No.: B13612020
M. Wt: 239.09 g/mol
InChI Key: BRPFYJBBZFCATI-UHFFFAOYSA-N
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Description

Potassium trifluoro(1-phenylazetidin-3-yl)boranuide is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions. The presence of the trifluoroborate group makes this compound particularly useful in organic synthesis, especially in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(1-phenylazetidin-3-yl)boranuide typically involves the reaction of 1-phenylazetidine with a boron trifluoride source in the presence of a potassium base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme can be represented as follows:

1-Phenylazetidine+BF3OEt2+KOHPotassium trifluoro(1-phenylazetidin-3-yl)boranuide\text{1-Phenylazetidine} + \text{BF}_3 \cdot \text{OEt}_2 + \text{KOH} \rightarrow \text{Potassium trifluoro(1-phenylazetidin-3-yl)boranuide} 1-Phenylazetidine+BF3​⋅OEt2​+KOH→Potassium trifluoro(1-phenylazetidin-3-yl)boranuide

Industrial Production Methods

On an industrial scale, the production of potassium trifluoro(1-phenylazetidin-3-yl)boranuide involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maintain the purity and stability of the compound.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(1-phenylazetidin-3-yl)boranuide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: It can be reduced to form boranes.

    Substitution: The trifluoroborate group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Palladium catalysts are often employed in cross-coupling reactions.

Major Products

The major products formed from these reactions include boronic acids, boranes, and various substituted organoboron compounds.

Scientific Research Applications

Potassium trifluoro(1-phenylazetidin-3-yl)boranuide has a wide range of applications in scientific research:

    Chemistry: It is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound is used in the synthesis of biologically active molecules.

    Medicine: It is employed in the development of pharmaceutical intermediates.

    Industry: The compound is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of potassium trifluoro(1-phenylazetidin-3-yl)boranuide involves the interaction of the trifluoroborate group with various molecular targets. In cross-coupling reactions, the compound acts as a nucleophile, forming a bond with an electrophilic partner in the presence of a palladium catalyst. The pathways involved include oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium vinyltrifluoroborate
  • Potassium 3-fluorophenyltrifluoroborate

Uniqueness

Potassium trifluoro(1-phenylazetidin-3-yl)boranuide is unique due to the presence of the azetidine ring, which imparts distinct reactivity and stability compared to other trifluoroborates. This makes it particularly useful in the synthesis of complex organic molecules.

Properties

Molecular Formula

C9H10BF3KN

Molecular Weight

239.09 g/mol

IUPAC Name

potassium;trifluoro-(1-phenylazetidin-3-yl)boranuide

InChI

InChI=1S/C9H10BF3N.K/c11-10(12,13)8-6-14(7-8)9-4-2-1-3-5-9;/h1-5,8H,6-7H2;/q-1;+1

InChI Key

BRPFYJBBZFCATI-UHFFFAOYSA-N

Canonical SMILES

[B-](C1CN(C1)C2=CC=CC=C2)(F)(F)F.[K+]

Origin of Product

United States

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